methyl 3-chloro-2-cyanoprop-2-enoate
Description
Methyl 3-chloro-2-cyanoprop-2-enoate is an α,β-unsaturated ester with the molecular formula C₅H₄ClNO₂ and a molar mass of 145.5 g/mol. Its structure features:
- A methyl ester group (-COOCH₃) at position 1.
- A cyano group (-CN) at position 2.
- A chlorine atom at position 3.
- A conjugated double bond between positions 2 and 3.
This compound’s reactivity is driven by the electron-withdrawing effects of the cyano and chlorine groups, which enhance the electrophilicity of the α,β-unsaturated system. It is commonly used as a monomer or intermediate in organic synthesis, particularly in cycloadditions and polymerization reactions .
Properties
CAS No. |
57337-96-9 |
|---|---|
Molecular Formula |
C5H4ClNO2 |
Molecular Weight |
145.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-cyanoprop-2-enoate can be synthesized through the polymerization and cracking of methyl cyanoacetate. The process involves mixing methyl cyanoacetate with piperidine and adding it to preheated formaldehyde at 80°C . Another method involves the reaction of methyl cyanoacetate with phosphorus pentoxide and tricresol phosphate under micro negative pressure, followed by heating to 230°C for cracking .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ester derivatives.
Scientific Research Applications
Methyl 3-chloro-2-cyanoprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of adhesives, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The nitrile and ester groups in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 2-(3-Chloro-4-fluorophenyl)prop-2-enoate
- Molecular Formula : C₁₀H₈ClFO₂ (Molar mass: 214.62 g/mol) .
- Key Differences: Aromatic substitution: A 3-chloro-4-fluorophenyl group replaces the aliphatic chlorine and cyano substituents. Reactivity: The phenyl group introduces resonance stabilization, reducing electrophilicity compared to methyl 3-chloro-2-cyanoprop-2-enoate. This makes it less reactive in nucleophilic additions but more stable under thermal conditions.
3-Chloro-2-methyl-1-propene (Methallyl Chloride)
- Molecular Formula : C₄H₇Cl (Molar mass: 90.55 g/mol) .
- Key Differences: Lacks ester and cyano groups; it is a simple chlorinated alkene. Applications: Primarily used in polymer production (e.g., methallyl resins). The absence of electron-withdrawing groups results in lower polarity and reduced reactivity toward nucleophiles.
Methyl 2-cyanoacrylate
- Molecular Formula: C₅H₅NO₂ (Molar mass: 111.1 g/mol).
- Key Differences: Contains a cyano group but lacks a chlorine substituent. Reactivity: Rapid anionic polymerization upon exposure to moisture (basis for "super glue").
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
